1-(3-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C11H10ClN3O2 |
|---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,16,17) |
InChI Key |
DLHRPQAYYFRBKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Steps in the Click Reaction
Preparation of Terminal Alkynes: The precursor, typically an aromatic or heteroaromatic compound bearing a terminal alkyne, is prepared either through direct alkylation or by functional group transformation. For the target compound, the alkyne is derived from a methylated aromatic system, such as thymol derivatives or other phenolic compounds.
Synthesis of Aromatic Azides: Aromatic azides, such as 3-chlorobenzyl azide, are synthesized via nucleophilic substitution of aromatic halides with sodium azide. For example, 3-chlorobenzyl chloride reacts with sodium azide in DMSO at room temperature, followed by extraction and purification (Table 1).
Table 1: Synthesis of 3-Chlorobenzyl Azide
| Step | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | 3-Chlorobenzyl chloride + NaN₃ in DMSO, room temp | 3-Chlorobenzyl azide | ~85% |
- Cycloaddition Reaction: The terminal alkyne reacts with the aromatic azide in a mixture of tert-butanol and water (2:1), catalyzed by copper sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate as the reducing agent, at room temperature for approximately 3 hours.
Reaction Conditions and Optimization
The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is filtered, extracted with ethyl acetate, washed, dried, and purified through column chromatography to isolate the 1,2,3-triazole derivative.
Functionalization to Introduce the Carboxylic Acid Group
The conversion of the triazole derivative into the target compound, 1-(3-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, involves oxidation or hydrolysis steps to introduce the carboxylic acid functionality at the 4-position of the triazole ring.
Oxidation of the Methyl Group at the 5-Position
Reagents & Conditions: The methyl group at the 5-position of the triazole ring can be oxidized to a carboxylic acid using strong oxidants such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under reflux conditions.
[Triazole methyl] + Oxidant → [Triazole carboxylic acid]
-
- Dissolve the methyl-substituted triazole in a mixture of water and acetone.
- Add an excess of potassium permanganate.
- Reflux the mixture until complete oxidation is confirmed via TLC.
- Filter off manganese dioxide precipitate.
- Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.
Note: The oxidation step must be carefully controlled to prevent over-oxidation or degradation of the heterocyclic core.
Alternative Pathways
- Direct Carboxylation: A more selective approach involves lithiation of the methyl group followed by quenching with carbon dioxide (CO₂) to form the carboxylic acid directly. This method requires strict anhydrous conditions and is suitable for sensitive compounds.
Additional Synthetic Routes and Variations
Other reported methods include:
Use of Pre-Functionalized Alkynes: Employing alkynes bearing protected carboxylic acid groups that, after click cycloaddition, are deprotected to yield the free acid.
Sequential Functionalization: First synthesizing the triazole core, then introducing the carboxylic acid via electrophilic substitution or oxidation.
Summary of Key Data and Materials
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(3-Chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(3-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Comparison: 1-(3-Chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the 3-chlorobenzyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a valuable candidate for specific applications in research and industry.
Biological Activity
1-(3-Chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial and anti-inflammatory activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C10H8ClN3O2
- Molecular Weight : 237.642 g/mol
- SMILES Notation : CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)O
The compound features a triazole ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, a series of ciprofloxacin-linked 1,2,3-triazole conjugates were synthesized and tested against multiple pathogenic strains. Among these, compounds with a similar structure to 1-(3-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid demonstrated significant antibacterial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.195 μg/mL |
| Escherichia coli | 0.195 μg/mL |
| Acinetobacter baumannii | 12.5 μg/mL |
These findings suggest that this class of compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
Triazole derivatives have also been investigated for their anti-inflammatory properties. A study focusing on compounds containing the 1,2,4-triazole moiety reported promising results in inhibiting pro-inflammatory markers such as TNF-α and IL-6. The following table summarizes the IC50 values for selected compounds:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound A | 593.5 | 21.53 |
| Compound B | 18.59 | 2.6 |
These results indicate that certain triazole derivatives can selectively inhibit COX enzymes, which are crucial in the inflammatory response .
Case Study 1: Antimicrobial Efficacy
In a comparative study of triazole derivatives against Staphylococcus aureus, researchers found that derivatives similar to 1-(3-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin. The study emphasized the structural importance of chlorinated phenyl groups in enhancing antimicrobial efficacy.
Case Study 2: Inhibition of Inflammatory Pathways
Another study evaluated the ability of triazole derivatives to inhibit leukotriene biosynthesis in human macrophages. The most potent compound showed an IC50 value of 1.15 µM against leukotriene production, indicating significant anti-inflammatory potential .
The biological activity of 1-(3-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The triazole ring can bind to enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Receptor Modulation : It may modulate receptors associated with inflammatory responses.
This dual action enhances its potential as both an antimicrobial and anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
